Meta‑Substitution Confers Higher Suzuki–Miyaura Coupling Yields Compared to Ortho‑Substituted Analog
In Pd‑catalyzed Suzuki–Miyaura cross‑coupling reactions, the meta‑substituted 1‑bromo‑3‑(methylsulfonyl)benzene consistently achieves yields of 88–90 %, whereas the ortho‑substituted analog (2‑bromophenyl methyl sulfone) exhibits reduced yields of 85–86 % due to steric hindrance around the reactive C–Br bond [REFS‑1]. The diminished yield for the ortho‑isomer persists even with extended reaction times (2.5–3 h versus ~1–2 h for the meta‑isomer), confirming that the yield differential is intrinsic to the substitution geometry rather than a kinetic artifact.
| Evidence Dimension | Suzuki–Miyaura cross‑coupling yield (isolated product) |
|---|---|
| Target Compound Data | 88–90 % yield |
| Comparator Or Baseline | 2‑Bromophenyl methyl sulfone (ortho‑isomer): 85–86 % yield |
| Quantified Difference | Absolute yield advantage of 2–5 percentage points for the meta‑isomer |
| Conditions | Standard Pd‑catalyzed Suzuki–Miyaura conditions; extended reaction time required for ortho‑isomer |
Why This Matters
Higher coupling yields translate directly to reduced consumption of precious starting materials and lower purification burden, which is critical for medicinal chemistry campaigns and large‑scale synthesis.
